![molecular formula C13H11NO4S B2864470 1-Nitro-4-[(phenylsulfonyl)methyl]benzene CAS No. 34063-53-1](/img/structure/B2864470.png)

1-Nitro-4-[(phenylsulfonyl)methyl]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

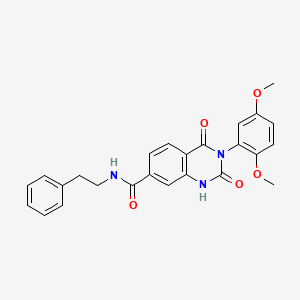

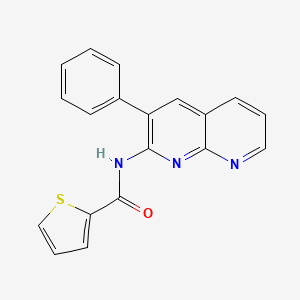

1-Nitro-4-[(phenylsulfonyl)methyl]benzene is a chemical compound with the molecular formula C13H11NO4S . It has a molecular weight of 277.301 .

Synthesis Analysis

The synthesis of nitro compounds like 1-Nitro-4-[(phenylsulfonyl)methyl]benzene can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

The molecular structure of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene consists of a benzene ring with a nitro group (-NO2) and a phenylsulfonyl methyl group attached to it .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

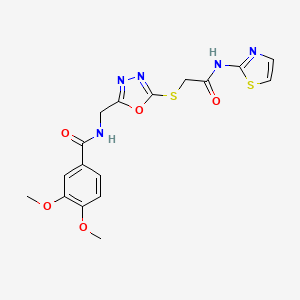

- "1-Nitro-4-[(phenylsulfonyl)methyl]benzene" serves as a precursor in the synthesis of heterocyclic compounds, including the formation of novel open-chain structures and linear nitroalkylsulfones through reactions with substituted hydrazines and aroylhydrazines. These reactions demonstrate the compound's versatility in generating new chemical entities under different conditions, contributing to the development of new synthetic pathways in organic chemistry (Lapshina et al., 2012).

Crystallography and Structural Analysis

- The study of the crystal structure of derivatives of "1-Nitro-4-[(phenylsulfonyl)methyl]benzene," such as N‐(4‐Nitrophenyl)methanesulfonamide, provides insights into their geometric parameters and potential biological activity. The presence of a nitro group and how it affects the space group of the compound is crucial for understanding its reactivity and interaction with biological receptors, which is essential for drug design and material science (Gowda et al., 2007).

Electrocyclic Reactions and Derivative Formation

- Electrocyclic reactions involving "1-Nitro-4-[(phenylsulfonyl)methyl]benzene" and its derivatives highlight its utility in synthesizing ring-fused homo- and heteroaromatic derivatives. This is particularly significant in organic synthesis where the compound acts as a precursor to aromatic or heteroaromatic compounds with challenging substitution patterns. The thermal electrocyclic rearrangement processes it undergoes offer a pathway to synthesize complex molecules under mild conditions, which is valuable in pharmaceutical and material sciences (Bianchi et al., 2003).

Pesticidal Activity Potential

- The synthesis of tribromomethyl phenyl sulfone derivatives from "1-Nitro-4-[(phenylsulfonyl)methyl]benzene" indicates its potential application in developing novel pesticides. The ability to create structures with a halogenmethylsulfonyl moiety, which is present in many active herbicides and fungicides, showcases the compound's relevance in agricultural chemistry for the development of new pest control solutions (Borys et al., 2012).

Continuous-Flow Synthesis

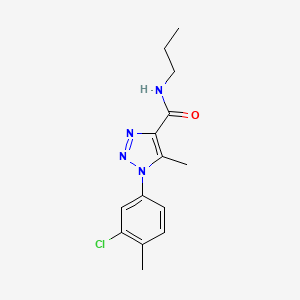

- "1-Nitro-4-[(phenylsulfonyl)methyl]benzene" has been employed in continuous-flow processes for the selective nitration of 1-methyl-4-(methylsulfonyl)benzene, demonstrating high yields and efficiency. The use of continuous-flow reactors for chemical synthesis offers advantages in terms of safety, scalability, and environmental impact, making this compound relevant for industrial applications (Yu et al., 2016).

Eigenschaften

IUPAC Name |

1-(benzenesulfonylmethyl)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-14(16)12-8-6-11(7-9-12)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRBJNYHZJWBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-[(phenylsulfonyl)methyl]benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2864391.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B2864398.png)

![3-[(2-Hydroxycyclobutyl)amino]phenol](/img/structure/B2864406.png)

![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)